

Technical Guide: Synthesis and Characterization of 4-Methyl-2,1,3-benzothiadiazole

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Compound of Interest

Compound Name: 4-Methyl-2,1,3-benzothiadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Methyl-2,1,3-benzothiadiazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. The 2,1,3-benzothiadiazole core is a privileged electron-acceptor unit, and its derivatives are widely explored for applications in fluorescent probes, organic electronics, and as scaffolds for bioactive molecules.^{[1][2][3]} This document outlines a representative synthetic protocol and details the expected analytical characterization of the title compound.

Synthesis of 4-Methyl-2,1,3-benzothiadiazole

The synthesis of **4-Methyl-2,1,3-benzothiadiazole** is typically achieved through the cyclization of 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene) with a sulfur-donating reagent.^[4] A common and effective method employs thionyl chloride (SOCl_2), which reacts with the diamine to form the thiadiazole ring.^{[5][6]}

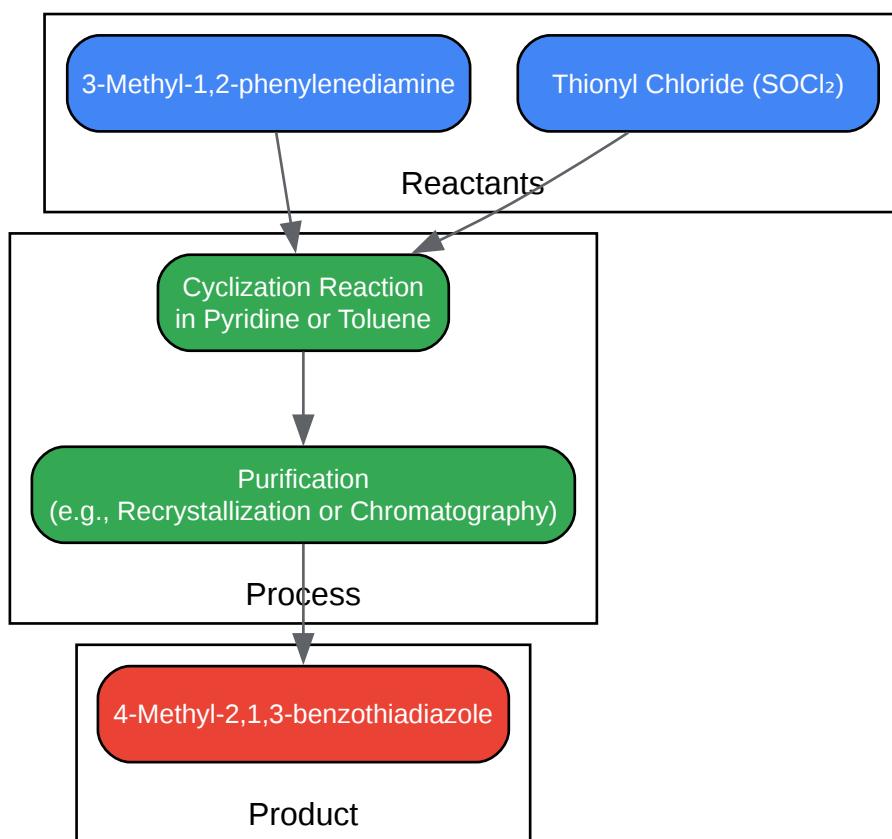


Figure 1: Synthesis Workflow for 4-Methyl-2,1,3-benzothiadiazole

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Experimental Protocol

This protocol is a representative procedure adapted from the general synthesis of 2,1,3-benzothiadiazoles.[\[1\]](#)[\[5\]](#)

Materials:

- 3-Methyl-1,2-phenylenediamine
- Thionyl chloride (SOCl₂)
- Pyridine (anhydrous) or Toluene (anhydrous)

- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous pyridine or toluene. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Thionyl Chloride: Cool the solution in an ice bath. Add thionyl chloride (2.0 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After cooling, the reaction mixture is carefully poured into a beaker of ice water. The crude product may precipitate.
- Neutralization and Extraction: Neutralize the aqueous solution with sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
- Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Properties

The key physical and chemical properties of **4-Methyl-2,1,3-benzothiadiazole** are summarized below.

Property	Value	Reference
CAS Number	1457-92-7	[4]
Molecular Formula	C ₇ H ₆ N ₂ S	[4]
Molecular Weight	150.20 g/mol	[7]
Boiling Point	228.5 ± 9.0 °C at 760 mmHg	[4]
Density	1.3 ± 0.1 g/cm ³	[4]
Melting Point	Not reported	
Appearance	Expected to be a solid at room temperature.	

Characterization of 4-Methyl-2,1,3-benzothiadiazole

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The typical workflow for characterization is outlined below.

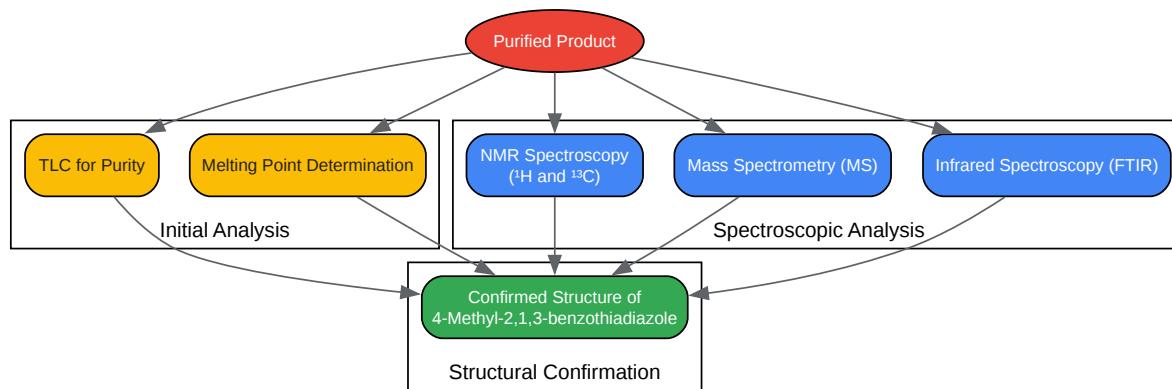


Figure 2: Characterization Workflow

[Click to download full resolution via product page](#)**Figure 2:** Characterization Workflow

¹H NMR Spectroscopy

The ¹H NMR spectrum is used to identify the number and environment of the hydrogen atoms in the molecule. For **4-Methyl-2,1,3-benzothiadiazole**, the following signals are expected.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.2	Multiplet	3H	Aromatic Protons
~2.5	Singlet	3H	Methyl Protons (-CH ₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are as follows, based on typical values for benzothiadiazole derivatives.[8]

Chemical Shift (δ , ppm)	Assignment
~155 - 150	Quaternary Carbons (C-N)
~135 - 110	Aromatic Carbons (C-H & C-C)
~20	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands are listed below.

Wavenumber (cm ⁻¹)	Assignment
3100 - 3000	Aromatic C-H stretching
2950 - 2850	Aliphatic C-H stretching (from -CH ₃)
1600 - 1450	Aromatic C=C ring stretching
1400 - 1300	C-N stretching
900 - 700	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Assignment
~150	Molecular Ion (M ⁺)
Expected Fragmentation:	
M-28	Loss of N ₂
M-45	Loss of CHS
M-HCN	Loss of hydrogen cyanide

The fragmentation of the benzothiadiazole ring can lead to a complex pattern, but the molecular ion peak is expected to be prominent.

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